エンロフロキサシン

概要

説明

Enrofloxacin is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals. Enrofloxacin is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, making it a valuable tool in combating various infections .

科学的研究の応用

Enrofloxacin has a wide range of scientific research applications, including:

Chemistry: Enrofloxacin is used as a model compound in studies of fluoroquinolone synthesis and reactivity.

Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Enrofloxacin is studied for its potential use in treating bacterial infections in animals and its pharmacokinetics in different species.

Industry: The compound is used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories .

作用機序

エンロフロキサシンは、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、抗菌効果を発揮します。これらの酵素に結合することにより、エンロフロキサシンは細菌DNAの超らせん構造と複製を阻害し、細胞死につながります。 この化合物の殺菌活性は濃度依存性であり、濃度が高いほど細菌細胞の死が速くなります .

6. 類似の化合物との比較

エンロフロキサシンは、シプロフロキサシン、ノルフロキサシン、オフロキサシンなどの他の化合物を含む、フルオロキノロン系抗生物質の一種です。これらの類似の化合物と比較して、エンロフロキサシンは、獣医学的用途と動物における特異的な薬物動態特性でユニークです。 シプロフロキサシンはエンロフロキサシンの主要な代謝産物であり、ヒトの医療で使用されていますが、エンロフロキサシンは特に獣医学用に配合されています .

類似の化合物:

- シプロフロキサシン

- ノルフロキサシン

- オフロキサシン

- レボフロキサシン

- モキシフロキサシン

準備方法

合成経路および反応条件: エンロフロキサシンは、複数の段階を踏む化学プロセスによって合成されます。合成は通常、以下の手順で行われます。

キノロンコアの形成: プロセスは、適切な前駆体の環化によって達成されるキノロンコア構造の形成から始まります。

フルオロ基の導入: キノロンコアにフッ素原子が導入され、抗菌活性が強化されます。

ピペラジン環の付加: ピペラジン環は、キノロンコアに付加され、化合物の薬物動態特性が改善されます。

工業生産方法: エンロフロキサシンの工業生産には、高収率と純度を確保するために、最適化された反応条件を用いた大規模化学合成が含まれます。プロセスには以下が含まれます。

中間体の調製: 主要な中間体が合成され、精製されます。

最終生成物の組み立て: 中間体は、制御された条件下で組み合わされ、エンロフロキサシンが形成されます。

化学反応の分析

反応の種類: エンロフロキサシンは、以下のものなど、いくつかの種類の化学反応を起こします。

酸化: エンロフロキサシンは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、キノロンコアを修飾し、化合物の抗菌活性を影響を与える可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素と過マンガン酸カリウムは、一般的に使用される酸化剤です。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元反応に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、抗菌活性と薬物動態特性が変化した修飾エンロフロキサシン誘導体が含まれます .

4. 科学研究の応用

エンロフロキサシンは、以下を含む幅広い科学研究の応用を有しています。

化学: エンロフロキサシンは、フルオロキノロンの合成と反応性の研究におけるモデル化合物として使用されます。

生物学: 細菌耐性機構と新しい抗菌薬の開発に関する研究で使用されています。

医学: エンロフロキサシンは、動物における細菌感染症の治療における潜在的な用途と、さまざまな種における薬物動態について研究されています。

類似化合物との比較

- Ciprofloxacin

- Norfloxacin

- Ofloxacin

- Levofloxacin

- Moxifloxacin

Enrofloxacin stands out due to its high efficacy against a broad spectrum of bacterial pathogens and its tailored use in veterinary medicine .

特性

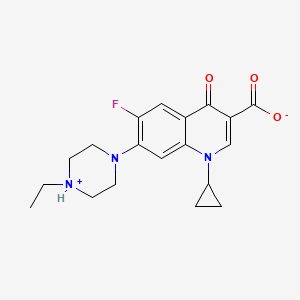

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045619 | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7 | |

| Record name | SID855596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

93106-60-6 | |

| Record name | Enrofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93106-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enrofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enrofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 - 221 °C | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Enrofloxacin exert its antibacterial effect?

A1: Enrofloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, Enrofloxacin disrupts DNA synthesis, leading to bacterial cell death. [, ]

Q2: What is the molecular structure of Enrofloxacin?

A2: Enrofloxacin's molecular formula is C19H22FN3O3. Its molecular weight is 359.4 g/mol. []

Q3: Is there any spectroscopic data available for Enrofloxacin?

A3: Yes, research papers commonly utilize High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to analyze Enrofloxacin concentrations. [, ]

Q4: Has Enrofloxacin been incorporated into delivery systems for localized treatment?

A4: Yes, research has investigated the incorporation of Enrofloxacin into polymethylmethacrylate (PMMA) and calcium sulfate beads for sustained drug release in local infections. [, ]

Q5: How is Enrofloxacin metabolized in the body?

A5: Enrofloxacin is primarily metabolized in the liver to ciprofloxacin, its major active metabolite. [, , ]

Q6: How does the route of administration affect Enrofloxacin pharmacokinetics?

A6: Studies in pigs show that the intramuscular administration of Enrofloxacin results in a longer elimination half-life compared to intravenous administration. []

Q7: Does the presence of other drugs affect Enrofloxacin pharmacokinetics?

A7: Yes, research indicates potential drug interactions. For instance, co-administration of diclofenac sodium with Enrofloxacin in cows alters the pharmacokinetics of Enrofloxacin, leading to a longer elimination half-life but lower overall drug exposure. []

Q8: Does water hardness impact Enrofloxacin bioavailability in poultry?

A8: Yes, studies show that the bioavailability of orally administered Enrofloxacin in broilers decreases with increasing water hardness, potentially due to the formation of coordination complexes with calcium and magnesium ions, which may affect drug absorption. []

Q9: What is the impact of infection on Enrofloxacin pharmacokinetics?

A9: Pharmacokinetic studies in broilers infected with Escherichia coli reveal altered drug disposition compared to healthy birds, with lower plasma Enrofloxacin concentrations observed in infected birds. []

Q10: What is the efficacy of Enrofloxacin against Ornithobacterium rhinotracheale infections in turkeys?

A10: Research demonstrates that Enrofloxacin administered through drinking water effectively reduces clinical signs and bacterial load in turkeys experimentally infected with Ornithobacterium rhinotracheale, even in the presence of a pre-existing avian pneumovirus infection. []

Q11: Are there concerns regarding Enrofloxacin resistance in bacteria?

A12: Yes, the emergence of fluoroquinolone-resistant bacteria, including Campylobacter species, has been a concern. []

Q12: How does the administration of Enrofloxacin to livestock potentially contribute to bacterial resistance?

A13: Studies examining the impact of different Enrofloxacin formulations (meal, pellets, granulate) in pigs revealed that while all forms led to detectable drug residues in the environment and a development of low-level resistance in E. coli, the pellet form showed a faster resistance development. []

Q13: Are there any toxicological concerns regarding Enrofloxacin use in animals?

A14: Studies have explored potential adverse effects of Enrofloxacin. In one study, high-dose Enrofloxacin administration in a cat was linked to retinal degeneration. [] Another study showed that Enrofloxacin residues in soil could negatively impact soil microbial communities and processes, depending on the concentration and exposure time. [, ]

Q14: How are Enrofloxacin residues detected in animal products?

A15: Researchers commonly employ HPLC methods coupled with various detection techniques, such as UV or fluorescence detection, to quantify Enrofloxacin and ciprofloxacin residues in tissues and eggs. [, ] Mass spectrometry (LC-MS) methods are also being utilized for their higher sensitivity and selectivity in residue analysis. []

Q15: What is the environmental fate of Enrofloxacin?

A16: Research suggests that Enrofloxacin can persist in the environment, particularly in soil, where its residues can affect microbial communities and activity. [] Further research is needed to fully understand the long-term ecological consequences of Enrofloxacin use and its potential for bioaccumulation.

Q16: Are there alternatives to Enrofloxacin for treating bacterial infections?

A17: Research explored the use of probiotics as an alternative to Enrofloxacin in poultry, particularly for controlling Salmonella infections. [] Results suggest that probiotics could be a promising alternative, potentially mitigating the risks associated with antibiotic use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。